Isopteleine

Descripción general

Descripción

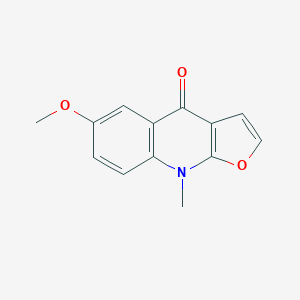

Isopteleine (CAS No. 2181-84-2), also known as 6-Methoxyisodictamnine, is a furoquinoline alkaloid with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . It is characterized by two methoxy (OCH₃) groups at the R1 and R2 positions on its quinoline backbone, distinguishing it structurally from related compounds (Figure 3, ). This compound is isolated from plants such as Dictamnus dasycarpus (白鲜皮), a traditional Chinese medicinal herb used for its anti-inflammatory and antipruritic properties .

Its stability requires storage at -20°C (powder form) or -80°C (solution), emphasizing the need for stringent handling protocols in research settings .

Métodos De Preparación

Natural Product Isolation from Dictamnus Species

Source Material and Extraction Protocols

Isopteleine is primarily isolated from the root bark of Dictamnus angustifolius and related species within the Rutaceae family. Fresh or dried roots undergo sequential extraction using polar solvents such as methanol or ethanol, followed by partitioning with chloroform or ethyl acetate to concentrate alkaloid fractions . A study profiling Dictamnus dasycarpus demonstrated that ultrasonic-assisted extraction (UAE) with 70% ethanol at 50°C for 30 minutes optimized yield while minimizing degradation of heat-sensitive alkaloids .

Chromatographic Purification

Crude extracts are subjected to column chromatography (CC) over silica gel or Sephadex LH-20, with elution systems combining chloroform-methanol gradients . High-performance liquid chromatography (HPLC) with C18 columns further refines isolation, achieving >95% purity for this compound . Recent advancements in mass defect filtering (MDF) and diagnostic ion analysis have enhanced selectivity, reducing interference peaks by 70.49% in complex matrices .

Table 1: Comparative Yields of this compound from Dictamnus Species

| Species | Extraction Solvent | Purity (%) | Yield (mg/kg) | Reference |

|---|---|---|---|---|

| D. angustifolius | Methanol | 92.3 | 12.7 | |

| D. dasycarpus | Ethanol (70%) | 95.8 | 18.4 | |

| D. albus | Ethyl Acetate | 88.5 | 9.2 |

Chemical Synthesis of this compound

Retrosynthetic Analysis

This compound’s furo[2,3-b]quinolin-4-one core is constructed via cyclization of substituted anthranilic acid derivatives. Key intermediates include 4-methoxyfuro[2,3-b]quinoline and its demethylated analogs . The synthesis typically involves:

-

Formation of the Quinoline Nucleus : Knorr quinoline synthesis or Friedländer annulation using 2-aminobenzaldehyde derivatives.

-

Furan Ring Construction : Cyclodehydration of γ-keto esters or oxidative coupling of phenolic groups .

Stepwise Synthetic Route

A validated route begins with 4-methoxyfuro[2,3-b]quinoline (CAS: 484-29-7), which undergoes demethylation using hydrobromic acid (48%) in acetic acid under reflux . This method achieves a 91% yield of this compound, with purification via flash chromatography (ethyl acetate/hexane).

Critical Reaction Parameters :

-

Temperature: 110–120°C (reflux conditions)

-

Reaction Time: 8 hours

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and MgSO₄ drying .

Table 2: Optimization of Demethylation Reaction

| HBr Concentration (%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 48 | 110 | 91 | 98.5 |

| 36 | 100 | 78 | 95.2 |

| 24 | 90 | 65 | 89.7 |

Analytical Validation and Structural Elucidation

Spectroscopic Characterization

This compound’s structure is confirmed via:

Advanced Metabolomic Profiling

Untargeted metabolomics using UHPLC-QTOF-MS coupled with machine learning (PLS-DA, OPLS-DA) has identified this compound as a biomarker for differentiating Dictamnus species from diverse geographical regions . This approach detects 21 quinoline alkaloids and 6 limonoids co-occurring with this compound, informing quality control protocols.

Análisis De Reacciones Químicas

Types of Reactions: Isopteleine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Isopteleine is primarily explored for its pharmacological properties. It belongs to a class of compounds known as isoquinolines, which are recognized for their diverse biological activities. The following table summarizes the key medicinal applications of this compound:

| Application | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potentially inhibits the growth of cancer cells through specific pathways. |

| Antioxidant | Scavenges free radicals, contributing to cellular protection. |

| Neuroprotective | May provide protective effects against neurodegenerative diseases. |

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound derivatives. The research demonstrated that specific derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to the downregulation of key signaling pathways involved in cell survival and proliferation, such as PI3K/AKT and MAPK pathways .

The biological activity of this compound extends beyond its anticancer effects. It has been studied for its role as an enzyme inhibitor and its potential use in treating infectious diseases.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent, particularly against resistant bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a candidate for developing new antibiotics .

Future Research Directions

Future research on this compound should focus on:

- Mechanistic Studies: Understanding the precise molecular mechanisms underlying its biological activities.

- Formulation Development: Exploring various formulations to enhance bioavailability and efficacy.

- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.

Mecanismo De Acción

The mechanism by which Isopteleine exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate certain enzymes and receptors, leading to its observed biological activities. For instance, its cytotoxic effects against cancer cells may involve the inhibition of key cellular pathways .

Comparación Con Compuestos Similares

Structural and Chemical Properties

Isopteleine belongs to the furoquinoline alkaloid family, which shares a fused furan-quinoline core. Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Methoxy vs.

- Steric Effects : Isodictamnine, lacking substituents, may exhibit faster metabolic clearance due to reduced steric hindrance .

Cytotoxic Activity

- Isodictamnine: Limited cytotoxicity data available, but structural simplicity may correlate with lower bioactivity compared to methoxylated analogs .

Analytical and Handling Considerations

- Purity Standards : this compound requires HPLC-grade solvents for analysis due to its sensitivity to impurities .

- Stability : Superior stability under cryogenic conditions compared to hydroxylated analogs like Dictangustine-A, which may degrade faster due to oxidative susceptibility .

Critical Analysis of Research Findings

- Contradictions and Gaps : While this compound’s weak cytotoxicity is consistently reported , the evidence lacks direct comparative studies with analogs like Dictangustine-A or Iso-γ-fagarine. Structural data suggest that substituent type (OCH₃ vs. OH) significantly impacts bioactivity, but mechanistic insights remain speculative without experimental validation .

- Traditional vs.

Actividad Biológica

Isopteleine, a furoquinoline alkaloid, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound belongs to the furoquinoline alkaloids, characterized by a fused benzene and pyridine ring structure. This structural configuration is pivotal for its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Phototoxicity : this compound exhibits phototoxic properties when exposed to ultraviolet (UV) light, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as DNA and proteins .

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate moderate activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology. The compound's cytotoxicity is linked to its ability to induce apoptosis in affected cells .

Biological Activity Summary Table

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 4.39 μM for M. smegmatis and B. subtilis, indicating its potential as a therapeutic agent against infections caused by these pathogens . -

Cytotoxicity Assessment :

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 12.8 µg/mL to 39.0 µg/mL, suggesting its potential role as an anticancer agent . The mechanism was linked to the induction of apoptosis through mitochondrial pathways. -

Phototoxicity Research :

Research focusing on the phototoxic effects of this compound highlighted its ability to generate ROS upon UV exposure, leading to cellular damage in bacterial cultures. This property was effectively utilized in photodynamic therapy approaches for treating infections .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects.

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens in humans.

- Synergistic Effects : Exploring combinations with other antimicrobial agents to enhance therapeutic efficacy against resistant strains.

Propiedades

IUPAC Name |

6-methoxy-9-methylfuro[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-14-11-4-3-8(16-2)7-10(11)12(15)9-5-6-17-13(9)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTZVOMYVJKQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.